molecular formula C18H27FN2O2 B1469701 tert-Butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate CAS No. 1823313-23-0

tert-Butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate

Cat. No. B1469701
M. Wt: 322.4 g/mol
InChI Key: MHOOMPBEFFBDCN-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial field.



Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the reaction.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Safety And Hazards

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Please consult with a professional chemist or a relevant expert for accurate information.


properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2/c1-17(2,3)23-16(22)21-11-8-18(7-10-20,9-12-21)14-5-4-6-15(19)13-14/h4-6,13H,7-12,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOOMPBEFFBDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCN)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate
Reactant of Route 2
tert-Butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate
Reactant of Route 3
tert-Butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate
Reactant of Route 4
tert-Butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate
Reactant of Route 5
tert-Butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate
Reactant of Route 6
tert-Butyl 4-(2-aminoethyl)-4-(3-fluorophenyl)-1-piperidinecarboxylate

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